Kumujancine
Overview
Description
Kumujancine is a natural β-carboline alkaloid isolated from the wood of Picrasma quassioides. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kumujancine can be synthesized through several methods. One notable method involves the reduction of an ester intermediate using diisobutylaluminum hydride (DIBAL-H) at -78°C to produce the aldehyde form of this compound in a high yield of 96% . Another method includes the Wittig olefination of the aldehyde intermediate to afford the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Picrasma quassioides remains a primary method. Techniques like ultrasonic microwave-assisted extraction coupled with high-speed counter-current chromatography have been employed for the preparation of similar compounds .
Chemical Reactions Analysis
Types of Reactions: Kumujancine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ester intermediates with DIBAL-H yields aldehyde forms of this compound .
Scientific Research Applications
Kumujancine has several scientific research applications, including:
Chemistry: It serves as a model compound for studying β-carboline alkaloids and their chemical properties.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of kumujancine involves its interaction with various molecular targets and pathways. As a β-carboline alkaloid, it can inhibit enzymes such as cAMP phosphodiesterase, leading to increased intracellular levels of cyclic AMP . This inhibition can result in various biological effects, including cytotoxicity against cancer cells and antiparasitic activities.
Comparison with Similar Compounds
Kumujansine: Another β-carboline alkaloid isolated from Picrasma quassioides.
1-formyl-4,8-dimethoxy-β-carboline: A structurally related compound with similar biological activities.
4-methoxy-1-vinyl-β-carboline: Another β-carboline derivative with notable cytotoxic properties.
Uniqueness of Kumujancine: this compound stands out due to its high yield synthesis and significant biological activities, particularly its cytotoxicity against cancer cell lines and potential as an antimalarial agent . Its unique structure and functional groups contribute to its distinct properties compared to other β-carboline alkaloids.
Properties
IUPAC Name |
4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-6-14-10(7-16)13-12(11)8-4-2-3-5-9(8)15-13/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVDRRXZBKLFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239078 | |
Record name | Kumujancine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92631-69-1 | |
Record name | Kumujancine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kumujancine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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